
3-Fluoro-4-(fluoromethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(fluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Méthodes De Préparation
The synthesis of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically include an organic solvent like acetonitrile and a base such as potassium carbonate. Industrial production methods may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
3-Fluoro-4-(fluoromethyl)piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon).
Applications De Recherche Scientifique
3-Fluoro-4-(fluoromethyl)piperidin-4-ol has various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated analogs of neurotransmitters and their interactions with biological receptors.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include modulation of receptor activity or inhibition of enzyme function, leading to the desired pharmacological effects .
Comparaison Avec Des Composés Similaires
3-Fluoro-4-(fluoromethyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-Fluoropiperidine: Lacks the additional fluoromethyl group, resulting in different biological activity and properties.
3-Fluoropiperidine: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
4-(Fluoromethyl)piperidine: Contains the fluoromethyl group but lacks the fluorine atom at the 3-position, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its dual fluorination and hydroxylation, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H11F2NO |
|---|---|
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
3-fluoro-4-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2 |
Clé InChI |
GIRUODYPRXWZCI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1(CF)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


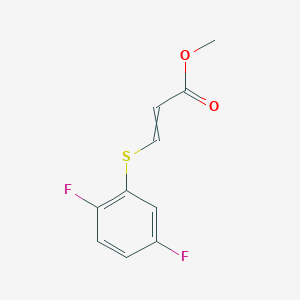

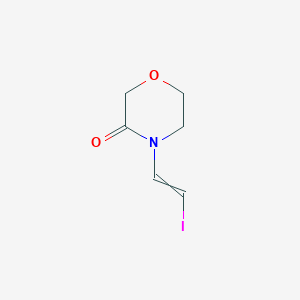
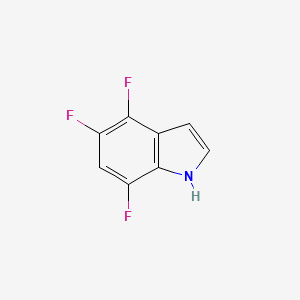
![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)

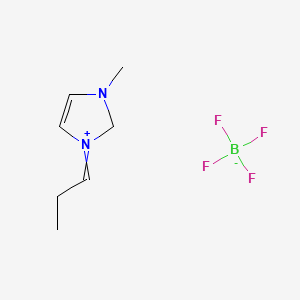
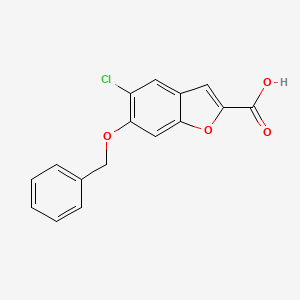

![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
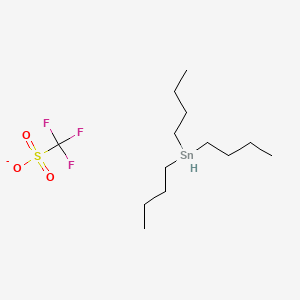
![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)


